molecular formula C12H17N3O2S B11537853 2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11537853
M. Wt: 267.35 g/mol
InChI Key: ZKILFXWTVXQBAQ-UHFFFAOYSA-N
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Description

    2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound with a fused thiadiazolo-pyrimidinone core.

  • Its chemical structure consists of a pyrimidinone ring fused to a thiadiazole ring, with a heptyl (C7H15) side chain and a hydroxy group (OH) at specific positions.
  • This compound exhibits interesting biological and pharmacological properties due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The hydroxy group can undergo oxidation to form various derivatives.

      Reduction: Reduction of the pyrimidinone ring can yield different products.

      Substitution: The heptyl side chain is susceptible to substitution reactions.

      Common Reagents: Reagents like hydrazine, reducing agents, and Lewis acids are involved in its synthesis.

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.

      Medicine: Explored for drug development due to its unique structure.

      Industry: May find applications in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its effects comprehensively.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C12H17N3O2S

    Molecular Weight

    267.35 g/mol

    IUPAC Name

    2-heptyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

    InChI

    InChI=1S/C12H17N3O2S/c1-2-3-4-5-6-7-10-14-15-11(17)8-9(16)13-12(15)18-10/h8,16H,2-7H2,1H3

    InChI Key

    ZKILFXWTVXQBAQ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCC1=NN2C(=O)C=C(N=C2S1)O

    Origin of Product

    United States

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